

# Spectroscopic Characterization of (4-bromo-1,2-phenylene)dimethanol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (4-bromo-1,2-phenylene)dimethanol

Cat. No.: B179665

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **(4-bromo-1,2-phenylene)dimethanol**. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their laboratory work.

## Chemical Structure

### (4-bromo-1,2-phenylene)dimethanol

Molecular Formula:  $C_8H_9BrO_2$  Molecular Weight: 217.06 g/mol CAS Number: 171011-37-3

Structure:

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(4-bromo-1,2-phenylene)dimethanol**. These predictions are derived from the analysis of the chemical structure and comparison with known spectroscopic data of similar chemical entities.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.55	d	1H	Ar-H
~ 7.40	dd	1H	Ar-H
~ 7.25	d	1H	Ar-H
~ 4.70	s	2H	Ar-CH <sub>2</sub> OH
~ 4.65	s	2H	Ar-CH <sub>2</sub> OH
~ 2.50	t (broad)	2H	-OH

Table 2: Predicted  $^{13}\text{C}$  NMR Data (125 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 141	Ar-C
~ 138	Ar-C
~ 133	Ar-CH
~ 131	Ar-CH
~ 129	Ar-CH
~ 121	Ar-C-Br
~ 64.5	Ar-CH <sub>2</sub> OH
~ 64.0	Ar-CH <sub>2</sub> OH

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (alcohol)
3100 - 3000	Medium	C-H stretch (aromatic)
2950 - 2850	Medium	C-H stretch (aliphatic)
1600 - 1450	Medium to Weak	C=C stretch (aromatic ring)
1400 - 1300	Medium	C-O stretch (primary alcohol)
1050 - 1000	Strong	C-O stretch (primary alcohol)
~ 820	Strong	C-H bend (aromatic, out-of-plane)
~ 600	Medium	C-Br stretch

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z	Relative Intensity (%)	Assignment
216/218	High	[M] <sup>+</sup> (Molecular ion peak, bromine isotopes)
199/201	Medium	[M-OH] <sup>+</sup>
181/183	Medium	[M-H <sub>2</sub> O-OH] <sup>+</sup>
137	Medium	[M-Br] <sup>+</sup>
107	High	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup> (Tropylium-like ion)
79/81	Medium	[Br] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific

equipment and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Weigh approximately 5-10 mg of **(4-bromo-1,2-phenylene)dimethanol**.
  - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry vial.
  - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Acquire the  $^1\text{H}$  NMR spectrum using appropriate parameters (e.g.,  $90^\circ$  pulse, 2-second relaxation delay, 16 scans).
  - Acquire the  $^{13}\text{C}$  NMR spectrum using appropriate parameters (e.g., proton-decoupled,  $30^\circ$  pulse, 5-second relaxation delay, 1024 scans).
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase the resulting spectra.
  - Reference the spectra to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.
  - Analyze the chemical shifts, multiplicities, and coupling constants.

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of **(4-bromo-1,2-phenylene)dimethanol** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Transfer the powder to a pellet press.
  - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
  - Acquire a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum over the desired range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Identify and label the significant absorption bands.

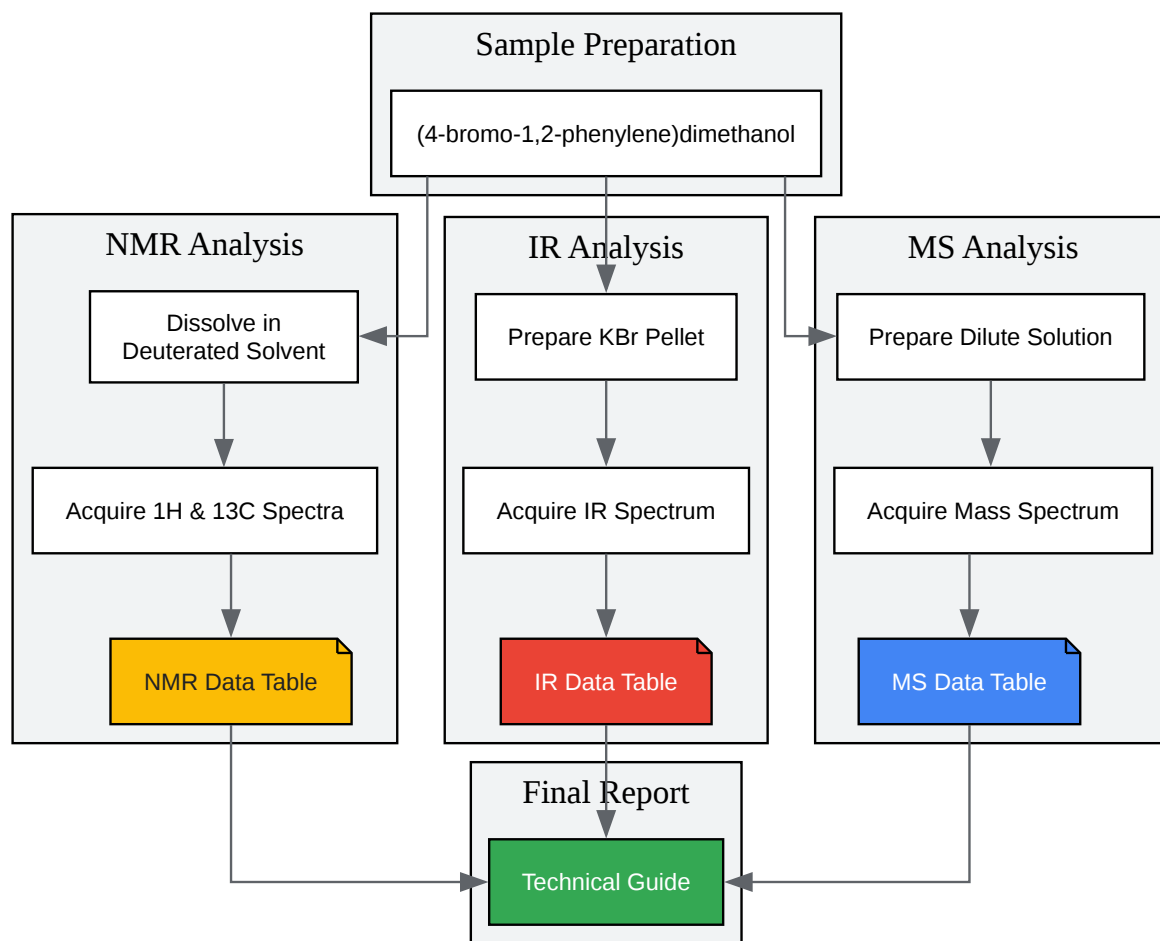
## Mass Spectrometry (MS)

- Sample Preparation:
  - Prepare a dilute solution of **(4-bromo-1,2-phenylene)dimethanol** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- Data Acquisition (Electron Ionization - EI):
  - Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

- If using a direct insertion probe, the sample is heated to induce vaporization.
- The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ( $m/z$ ) ratio.
- The detector records the abundance of each ion.
- Data Analysis:
  - Identify the molecular ion peak ( $[M]^+$ ), which should exhibit the characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for the M and M+2 peaks).
  - Analyze the fragmentation pattern to deduce the structure of the fragment ions.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **(4-bromo-1,2-phenylene)dimethanol**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Characterization of (4-bromo-1,2-phenylene)dimethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b179665#spectroscopic-data-for-4-bromo-1-2-phenylene-dimethanol-nmr-ir-ms\]](https://www.benchchem.com/product/b179665#spectroscopic-data-for-4-bromo-1-2-phenylene-dimethanol-nmr-ir-ms)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)